((1r,4r)-4-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclohexyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((1r,4r)-4-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclohexyl)methanol is a complex organic compound featuring a cyclohexyl ring substituted with a methanol group and a tert-butyldiphenylsilyl-protected hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((1r,4r)-4-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclohexyl)methanol typically involves multiple steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde and a base.
Protection of the Hydroxyl Group: The hydroxyl group is protected using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methanol group to a methyl group or other reduced forms.
Substitution: The tert-butyldiphenylsilyl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are typical.
Substitution: Conditions often involve bases like NaH (Sodium hydride) or K₂CO₃ (Potassium carbonate) in polar aprotic solvents.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Methyl derivatives.
Substitution: Various functionalized cyclohexyl derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, ((1r,4r)-4-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclohexyl)methanol is used as an intermediate in the synthesis of more complex molecules. Its protected hydroxyl group allows for selective deprotection and further functionalization.
Biology and Medicine
The compound’s derivatives may have potential applications in drug development, particularly in the design of molecules with specific biological activities. The tert-butyldiphenylsilyl group can enhance the stability and bioavailability of pharmaceutical compounds.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties. Its structural features make it a valuable building block in material science.
Mechanism of Action
The mechanism by which ((1r,4r)-4-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclohexyl)methanol exerts its effects depends on its specific application. In chemical reactions, the tert-butyldiphenylsilyl group acts as a protecting group, preventing unwanted reactions at the hydroxyl site. In biological systems, its derivatives may interact with specific molecular targets, influencing pathways related to their intended therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- ((1r,4r)-4-(((tert-Butyldimethylsilyl)oxy)methyl)cyclohexyl)methanol
- ((1r,4r)-4-(((tert-Butylphenylsilyl)oxy)methyl)cyclohexyl)methanol
- ((1r,4r)-4-(((tert-Butyltrimethylsilyl)oxy)methyl)cyclohexyl)methanol
Uniqueness
((1r,4r)-4-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclohexyl)methanol is unique due to the presence of the tert-butyldiphenylsilyl group, which provides steric hindrance and stability, making it particularly useful in synthetic chemistry. This group also enhances the compound’s solubility and prevents aggregation, which is beneficial in various applications.
Properties
IUPAC Name |
[4-[[tert-butyl(diphenyl)silyl]oxymethyl]cyclohexyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O2Si/c1-24(2,3)27(22-10-6-4-7-11-22,23-12-8-5-9-13-23)26-19-21-16-14-20(18-25)15-17-21/h4-13,20-21,25H,14-19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLJFVKYKIBHJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CCC(CC3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.